

The Discovery and Development of YM758 Phosphate: A Comprehensive Technical Overview

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Compound of Interest		
Compound Name:	YM758 phosphate	
Cat. No.:	B1683504	Get Quote

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Abstract

YM758 phosphate is a novel, potent, and selective inhibitor of the hyperpolarization-activated cyclic nucleotide-gated (HCN) channel, which is responsible for the cardiac pacemaker "funny" current (If). This current plays a crucial role in regulating heart rate. By specifically targeting the If current, YM758 phosphate effectively reduces heart rate without significantly impacting other cardiovascular parameters, offering a promising therapeutic approach for conditions such as stable angina and atrial fibrillation. This technical guide provides an in-depth overview of the discovery, development, and pharmacological profile of YM758 phosphate, including its mechanism of action, preclinical pharmacology, metabolism, and pharmacokinetics.

Discovery and Lead Optimization

The development of **YM758 phosphate** originated from a dedicated research program aimed at identifying selective If channel inhibitors. The discovery process involved the synthesis and screening of a library of compounds, leading to the identification of a key pharmacophore.

Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies were instrumental in the optimization of the lead compounds. These studies revealed critical structural features necessary for potent If channel



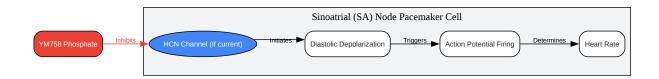
inhibition. A key finding was the essential role of the 2-(3-piperidyl)-1,2,3,4-tetrahydroisoquinoline skeleton for potent in vitro activity. Furthermore, the presence of at least one methoxy group at the 6- or 7-position of the 1,2,3,4-tetrahydroisoquinoline ring was found to be important for exerting potent activity.[1] This led to the synthesis of a series of analogs, culminating in the identification of YM758 as a candidate with a promising pharmacological profile.

Synthesis

A practical and scalable synthetic route for YM758 monophosphate was developed to overcome challenges associated with the initial medicinal chemistry route, which involved unstable intermediates. A key innovation was the use of a 4,5-dihydrooxazole intermediate, which allowed for a more efficient and stable synthesis process suitable for large-scale production.[1]

Mechanism of Action

YM758 phosphate exerts its heart rate-lowering effect by selectively inhibiting the If current in the sinoatrial (SA) node of the heart. The If current is a mixed sodium-potassium current that is activated upon hyperpolarization of the cell membrane and is modulated by the autonomic nervous system. It is a key determinant of the diastolic depolarization slope, which in turn governs the heart rate.



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Figure 1: Mechanism of action of YM758 phosphate in the sinoatrial node.

By inhibiting the HCN channels, **YM758 phosphate** reduces the slope of diastolic depolarization, prolongs the time to reach the threshold for the next action potential, and consequently leads to a reduction in heart rate.



Preclinical Pharmacology

The preclinical development of **YM758 phosphate** involved a comprehensive evaluation of its pharmacodynamic and pharmacokinetic properties in various in vitro and in vivo models.

In Vitro Metabolism

In vitro studies using pooled human liver microsomes identified two major metabolites of YM758: AS2036313-00 and either YM-394111 or YM-394112. The formation of these metabolites is primarily mediated by cytochrome P450 enzymes, specifically CYP2D6 and CYP3A4.[2]

Table 1: In Vitro Metabolism of YM758[2]

Parameter	Value		
Major Metabolites	AS2036313-00, YM-394111 or YM-394112		
Primary Metabolizing Enzymes	CYP2D6, CYP3A4		
Ki for Midazolam Metabolism	59 - 340 μΜ		
Ki for Nifedipine Metabolism	59 - 340 μΜ		
Ki for Metoprolol Metabolism	59 - 340 μΜ		
Ki of Quinidine on YM758 Metabolism	140 μΜ		
Ki of Ketoconazole on YM758 Metabolism	0.24 μΜ		

Studies on human hepatocytes indicated that YM758 has a low potential for inducing CYP1A2 and only slightly induces CYP3A4 at concentrations much higher than those observed in human plasma, suggesting a negligible induction potential in a clinical setting.[2]

Pharmacokinetics in Animal Models

Pharmacokinetic studies were conducted in rats and dogs following intravenous and oral administration of YM758.

Table 2: Pharmacokinetic Parameters of YM758 in Rats and Dogs



Species	Route	Dose	t1/2 (h)	CLtot (L/h/kg)	Absolute Bioavailabil ity (%)
Rat	IV	-	1.14 - 1.16	5.71 - 7.27	-
Rat	Oral	-	-	-	7.5 - 16.6
Dog	IV	-	1.10 - 1.30	1.75 - 1.90	-
Dog	Oral	-	-	-	16.1 - 22.0

In rats, YM758 exhibited more than dose-proportional increases in plasma levels after oral administration, suggesting saturation of first-pass metabolism. In contrast, dogs showed almost linear pharmacokinetics. The total body clearance in both species was comparable to their respective hepatic blood flow rates.

Plasma Protein and Blood Cell Binding

The binding of YM758 to plasma proteins and its partitioning into blood cells were investigated in rats, dogs, and humans.

Table 3: Plasma Protein Binding and Blood-to-Plasma Partition Coefficient of YM758

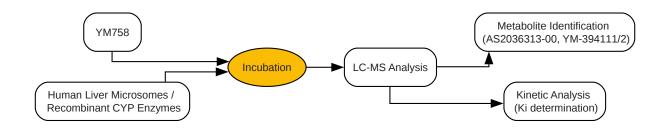
Species	Plasma Protein Binding	Major Binding Protein	Blood-to-Plasma Partition Coefficient
Rat	-	-	1.36 - 1.42
Dog	Saturated	α1-acid glycoprotein (AGP)	0.95 - 1.15
Human	Saturated	α1-acid glycoprotein (AGP)	0.71 - 0.85

Saturation of plasma protein binding was observed in dogs and humans, with $\alpha 1$ -acid glycoprotein (AGP) identified as the major binding protein, particularly in humans.



Experimental ProtocolsIn Vitro Metabolism Study

- System: Pooled human liver microsomes and recombinant CYP enzymes.
- Substrates and Inhibitors: Typical substrates and inhibitors for various CYP isoforms were used to identify the metabolizing enzymes.
- Methodology: YM758 was incubated with the microsomal or recombinant enzyme systems.
 The formation of metabolites was monitored over time using analytical techniques such as liquid chromatography-mass spectrometry (LC-MS).
- Data Analysis: Kinetic parameters (Ki) were determined by analyzing the inhibition of the metabolism of probe substrates by YM758, and the inhibition of YM758 metabolism by known CYP inhibitors.



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Figure 2: Workflow for the in vitro metabolism study of YM758.

Animal Pharmacokinetic Study

- Animal Models: Male rats and dogs.
- Administration: Single intravenous (IV) and oral (PO) doses of YM758.
- Sampling: Serial blood samples were collected at predetermined time points.
- Analysis: Plasma concentrations of YM758 were determined using a validated analytical method.



 Data Analysis: Pharmacokinetic parameters, including elimination half-life (t1/2), total body clearance (CLtot), and absolute bioavailability, were calculated using non-compartmental analysis.

Clinical Development

As of the current date, detailed results from clinical trials of **YM758 phosphate** are not extensively available in the public domain. The preclinical data suggest that **YM758 phosphate** has a favorable pharmacological and pharmacokinetic profile, warranting further investigation in human subjects for the treatment of stable angina and atrial fibrillation.

Conclusion

YM758 phosphate is a novel and selective If channel inhibitor with a well-defined mechanism of action. Its discovery was guided by insightful structure-activity relationship studies, leading to a potent and specific heart rate-lowering agent. Preclinical studies have demonstrated a favorable metabolic and pharmacokinetic profile, with a low potential for drug-drug interactions. While clinical data remains limited, the robust preclinical package suggests that YM758 phosphate holds significant promise as a therapeutic agent for cardiovascular diseases characterized by an elevated heart rate. Further clinical investigation is necessary to fully elucidate its efficacy and safety in the target patient populations.

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